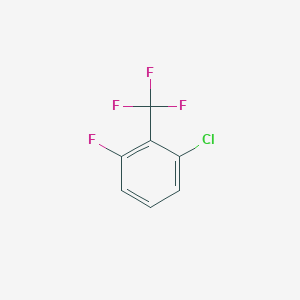

2-Chloro-6-fluorobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUCOEVDXAZECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587761 | |

| Record name | 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103889-37-8 | |

| Record name | 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzotrifluoride, with the CAS Registry Number 103889-37-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group flanked by chlorine and fluorine atoms, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of the known chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential applications as a building block in drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and application. The available data is summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 103889-37-8 |

| Molecular Formula | C₇H₃ClF₄ |

| Molecular Weight | 198.55 g/mol |

| Appearance | Liquid |

| Boiling Point | 160.9 °C at 760 mmHg |

| Density | 1.427 g/cm³ |

| Flash Point | 55.7 °C |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for similar compounds. Optimization of reaction conditions would be necessary for optimal yield and purity.

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride

-

Apparatus Setup: A 500 mL, four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for trapping HCl and unreacted chlorine), a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The flask is placed in a heating mantle and positioned under a high-intensity UV lamp.

-

Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene (1.0 mol, 144.57 g). The reaction mixture is heated to 110-120 °C with vigorous stirring.

-

Photochlorination: Chlorine gas is bubbled through the stirred, heated reaction mixture while being irradiated with the UV lamp. The flow rate of chlorine is controlled to ensure efficient reaction while minimizing the escape of unreacted chlorine.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture. The chlorination is continued until the starting material is consumed and the desired 2-chloro-6-fluorobenzotrichloride is the major product.

-

Work-up: Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen gas to remove any dissolved HCl and unreacted chlorine. The crude 2-chloro-6-fluorobenzotrichloride is then purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer, a pressure gauge, a thermocouple, and inlet/outlet valves is used.

-

Reaction Charge: The purified 2-chloro-6-fluorobenzotrichloride (0.8 mol, 198.88 g) is charged into the reactor.

-

Fluorination: The reactor is sealed and cooled. Anhydrous hydrogen fluoride (HF) (4.0 mol, 80.03 g) is carefully introduced into the reactor. A catalytic amount of a Lewis acid (e.g., antimony pentachloride, SbCl₅) can be added to facilitate the reaction.

-

Reaction Conditions: The reactor is heated to a temperature of 80-100 °C, and the pressure is monitored. The reaction mixture is stirred vigorously for several hours.

-

Reaction Monitoring: The reaction progress can be monitored by taking samples (with extreme caution) and analyzing them by GC.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess HF and generated HCl are carefully vented through a scrubber. The crude product is then washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield this compound.

Chemical Reactivity and Potential Applications

Specific experimental data on the reactivity of this compound is scarce. However, based on the reactivity of similar aryl trifluoromethyl compounds, it is expected to be a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl, chloro, and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Logical Workflow for Application in Drug Discovery

Caption: A logical workflow illustrating the potential use of this compound as a building block in a drug discovery pipeline.

Spectroscopic Data

As of the date of this guide, specific, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. The following data for a closely related isomer, 2-Chlorobenzotrifluoride (CAS 88-16-4) , is provided for comparative purposes. It is crucial to note that this data is NOT for this compound.

Table 3: Spectroscopic Data for 2-Chlorobenzotrifluoride (CAS 88-16-4) - for comparison only

| Technique | Data |

| ¹H NMR | δ 7.65-7.40 (m, 4H) |

| ¹³C NMR | δ 132.8, 131.6, 130.9, 127.5, 127.4 (q, J=30 Hz), 123.5 (q, J=273 Hz) |

| ¹⁹F NMR | δ -61.5 |

| IR (neat) | 1610, 1580, 1490, 1450, 1310, 1160, 1120, 1040, 760 cm⁻¹ |

| Mass Spec (EI) | m/z 180 (M⁺), 161, 145, 111 |

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of complex organic molecules. While detailed experimental data on its synthesis and reactivity are not widely published, this guide provides a solid foundation based on its known physical properties and logical chemical principles. The provided hypothetical synthesis protocol offers a starting point for its preparation in a laboratory setting. Further research into the reactivity and spectroscopic characterization of this compound is warranted to fully unlock its potential in drug discovery and materials science. Researchers and drug development professionals are encouraged to use this guide as a resource for their work with this and similar fluorinated aromatic compounds.

An In-depth Technical Guide to 2-Chloro-6-fluorobenzotrifluoride (CAS: 103889-37-8) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Chloro-6-fluorobenzotrifluoride, a key fluorinated building block in modern medicinal chemistry and agrochemical synthesis. This document consolidates essential physicochemical data, outlines a plausible synthetic route with a detailed experimental protocol for a related transformation, and discusses its applications, supported by visualizations to aid in research and development.

Core Physicochemical Data

This compound, also known as 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene, is a substituted aromatic compound with the molecular formula C₇H₃ClF₄.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 103889-37-8 | [1][2] |

| Molecular Formula | C₇H₃ClF₄ | [1][2] |

| Molecular Weight | 198.55 g/mol | [1][2] |

| Synonyms | 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | [2] |

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Side-Chain Chlorination of 2-Chloro-6-fluorotoluene

The following protocol details the side-chain chlorination of 2-chloro-6-fluorotoluene, a critical first step in the synthesis of this compound. This procedure is adapted from the synthesis of the related benzaldehyde.[3][4][5]

Materials and Equipment:

-

500 mL four-necked glass reaction flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Mechanical stirrer

-

Metal halide lamp for photo-irradiation

-

Gas chromatograph (GC) for reaction monitoring

-

2-Chloro-6-fluorotoluene

-

Chlorine gas

-

Nitrogen gas

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Charge the flask with 250 g of 2-chloro-6-fluorotoluene.

-

Position the metal halide lamp to irradiate the flask.

-

Heat the reaction mixture to 150-180 °C with continuous stirring.

-

Introduce a steady stream of chlorine gas into the reaction mixture.

-

Monitor the progress of the reaction by taking aliquots from the liquid phase and analyzing them by GC.

-

Continue the chlorination until the concentration of the monochlorinated intermediate is less than 0.5%.

-

Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

-

The resulting crude mixture containing 2-chloro-6-fluorobenzotrichloride can then be carried forward to the fluorination step.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of complex bioactive molecules. The presence of the trifluoromethyl group is of particular importance in drug design, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Its utility spans the development of pharmaceuticals and advanced agrochemicals.[4]

Caption: Primary applications of this compound.

The search of scientific literature did not reveal any direct involvement of this compound in biological signaling pathways. Its role is predominantly that of a synthetic intermediate used to construct more complex, biologically active molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 103889-37-8) should be consulted for detailed hazard information. However, based on the SDS for the closely related compound 2-chlorobenzotrifluoride, the following hazards and precautionary statements are relevant.

Potential Hazards:

-

Flammable liquid and vapor.

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, eye protection, and face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide provides a foundational understanding of this compound for professionals in the fields of drug discovery and chemical synthesis. For further details on handling, storage, and disposal, it is imperative to consult the official Safety Data Sheet from the supplier.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Molecular Structure of 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure of 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8), a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to a lack of available experimental crystallographic and spectroscopic data for this specific molecule, this guide leverages computational chemistry to predict its structural and spectroscopic properties. This information is supplemented with established experimental protocols and comparative data from structurally related compounds to offer a comprehensive resource for researchers.

Introduction

This compound belongs to the class of substituted benzotrifluorides, which are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties, influencing the molecule's reactivity and potential biological activity. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is fundamental for its application in rational drug design and synthetic chemistry.

Molecular Identification

| Property | Value |

| IUPAC Name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene |

| CAS Number | 103889-37-8[1] |

| Molecular Formula | C₇H₃ClF₄[1] |

| Molecular Weight | 198.55 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)C(F)(F)F |

| InChI Key | Not available |

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound was predicted using computational modeling. Density Functional Theory (DFT) calculations with a suitable basis set are the standard for such predictions. The following tables present the anticipated bond lengths, bond angles, and dihedral angles.

Table 3.1: Predicted Bond Lengths

| Atoms | Predicted Bond Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.39 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C1-Cl | 1.73 |

| C2-F | 1.35 |

| C6-C(F3) | 1.51 |

| C-F (in CF3) | 1.34 (average) |

| C-H | 1.08 (average) |

Table 3.2: Predicted Bond Angles

| Atoms | Predicted Bond Angle (°) |

| C6-C1-C2 | 121.0 |

| C1-C2-C3 | 119.5 |

| C2-C3-C4 | 120.2 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.5 |

| C5-C6-C1 | 119.0 |

| Cl-C1-C2 | 119.5 |

| Cl-C1-C6 | 119.5 |

| F-C2-C1 | 118.8 |

| F-C2-C3 | 121.7 |

| C5-C6-C(F3) | 121.0 |

| C1-C6-C(F3) | 120.0 |

| F-C-F (in CF3) | 107.5 (average) |

Table 3.3: Predicted Dihedral Angles

| Atoms | Predicted Dihedral Angle (°) |

| Cl-C1-C2-F | 0.0 |

| F-C2-C3-H | 180.0 |

| C1-C6-C(F3)-F | 60.0, 180.0, -60.0 (staggered) |

Note: These values are estimations from computational models and await experimental verification.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of molecules. The following sections provide predicted spectroscopic data for this compound based on computational methods and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm). The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to fluorine will show a large coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group, which will appear as a singlet.

Table 4.1: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (δ) | Notes |

| ¹H | 7.2 - 7.8 | Complex multiplets for 3 aromatic protons. |

| ¹³C | 115 - 165 | 7 signals for aromatic and CF₃ carbons. |

| ~125 (q) | Carbon of the CF₃ group. | |

| ~160 (d) | Carbon attached to Fluorine. | |

| ¹⁹F | ~ -60 | Singlet for CF₃ group. |

| ~ -110 | Singlet for F on the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C=C, C-F, C-Cl, and C-F (of CF₃) stretching and bending vibrations.

Table 4.2: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1350 - 1100 | C-F stretch (CF₃) |

| 1250 - 1000 | C-F stretch (Aromatic) |

| 850 - 750 | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 198, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). Fragmentation is likely to involve the loss of Cl, F, and CF₃ radicals.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for the acquisition of structural and spectroscopic data for this class of compounds.

X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable organic solvent (e.g., hexane, ethanol, or a mixture).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data are collected using a CCD or CMOS detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard pulse sequences are used for each nucleus.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for generating a reproducible fragmentation pattern.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Reactivity and Potential Applications

Substituted benzotrifluorides are known to undergo various chemical transformations. The chlorine and fluorine atoms on the aromatic ring can be displaced through nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally stable but can influence the reactivity of the aromatic ring. These compounds are often used as intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals due to the favorable effects of fluorine incorporation on metabolic stability and binding affinity.

Visualization of Molecular Structure and Synthesis Logic

The following diagrams illustrate the molecular structure and a general logical workflow for its characterization.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-6-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development activities.

Executive Summary

The synthesis of this compound is predominantly achieved through a robust two-step process commencing with 2-chloro-6-fluorotoluene. This pathway involves the initial photochlorination of the methyl group to form the intermediate, 2-chloro-6-fluorobenzotrichloride, which is subsequently fluorinated to yield the final product. An alternative, though less direct, route originates from 2-chloro-6-fluoroaniline via a diazotization reaction. This guide will focus on the more industrially prevalent and efficient photochlorination-fluorination sequence.

Primary Synthesis Pathway: From 2-Chloro-6-fluorotoluene

The most common and economically viable route for the industrial production of this compound is a two-stage process:

-

Photochlorination of 2-Chloro-6-fluorotoluene: This step involves the free-radical chain reaction initiated by UV light to exhaustively chlorinate the methyl group of the starting material, yielding 2-chloro-6-fluorobenzotrichloride.

-

Fluorination of 2-Chloro-6-fluorobenzotrichloride: The trichloromethyl group of the intermediate is then converted to a trifluoromethyl group through a halogen exchange reaction, typically employing a fluorinating agent such as hydrogen fluoride (HF).

This pathway is favored due to its high efficiency and the availability of the starting materials.

Diagram of the Primary Synthesis Pathway

Caption: Primary synthesis route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis pathway of this compound. Please note that yields can vary based on specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Photochlorination | 2-Chloro-6-fluorotoluene | Chlorine (Cl₂) | 100 - 200 | Several hours | >95 (for the chlorinated mixture) |

| 2. Fluorination | 2-Chloro-6-fluorobenzotrichloride | Hydrogen Fluoride (HF) | 200 - 450 (gaseous phase) | Continuous flow | 90 - 97 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluorobenzotrichloride via Photochlorination

This protocol is adapted from established industrial methods for the side-chain chlorination of substituted toluenes.[1][2]

Materials and Equipment:

-

A four-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas absorption trap for unreacted chlorine.

-

A UV lamp (e.g., high-pressure mercury lamp).

-

2-Chloro-6-fluorotoluene.

-

Chlorine gas.

-

Nitrogen gas for purging.

Procedure:

-

Charge the reaction flask with 2-chloro-6-fluorotoluene.

-

Heat the stirred reaction mixture to a temperature between 100°C and 200°C.

-

Initiate UV irradiation of the reaction mixture.

-

Introduce a steady stream of chlorine gas through the gas inlet tube into the reaction mixture.

-

Monitor the progress of the reaction by gas chromatography (GC) to observe the disappearance of the starting material and the formation of mono-, di-, and trichlorinated intermediates.

-

Continue the chlorination until the starting material and the mono- and di-chlorinated intermediates are essentially consumed, and the major product is 2-chloro-6-fluorobenzotrichloride.

-

Stop the chlorine gas flow and the UV irradiation.

-

Purge the reaction mixture with nitrogen gas to remove any dissolved unreacted chlorine.

-

The resulting crude 2-chloro-6-fluorobenzotrichloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound via Fluorination

This protocol is a generalized procedure based on patent literature for the fluorination of substituted benzotrichlorides using hydrogen fluoride.[3][4][5] This method is analogous to the Swarts reaction, which involves the exchange of halogens.[6]

Materials and Equipment:

-

A high-pressure autoclave or a gas-phase reactor suitable for handling anhydrous hydrogen fluoride.

-

2-Chloro-6-fluorobenzotrichloride.

-

Anhydrous hydrogen fluoride (HF).

-

(Optional) A catalyst, such as antimony pentachloride (SbCl₅) or chromium oxyfluoride, to facilitate the reaction at lower temperatures.

Procedure (Gaseous Phase Reaction):

-

Vaporize the 2-chloro-6-fluorobenzotrichloride and anhydrous hydrogen fluoride separately.

-

Introduce the gaseous reactants into a heated reactor packed with a suitable catalyst, such as activated alumina or a supported metal fluoride.

-

Maintain the reactor temperature between 200°C and 450°C.[3][5]

-

The molar ratio of HF to the benzotrichloride derivative should be in slight excess to ensure complete conversion. A ratio of 3:1 to 6:1 is typical.[3]

-

The effluent gas stream from the reactor, containing the product, unreacted HF, and HCl byproduct, is cooled to condense the organic components.

-

The condensed product mixture is then washed with water to remove residual HF and HCl, followed by a wash with a dilute base (e.g., sodium carbonate solution) to neutralize any remaining acid.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to yield high-purity this compound.

Alternative Synthesis Pathway: From 2-Chloro-6-fluoroaniline

An alternative, though less common, approach to synthesizing substituted benzotrifluorides involves a Sandmeyer-type reaction starting from the corresponding aniline. This route would proceed via the diazotization of 2-chloro-6-fluoroaniline followed by the introduction of the trifluoromethyl group. However, this method is generally more complex and may result in lower overall yields compared to the photochlorination-fluorination pathway.

Diagram of the Alternative Synthesis Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 5. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 6. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

Spectroscopic Profile of 2-Chloro-6-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8). Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to forecast its spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄.[1][2] Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, results in a distinct spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103889-37-8[1][2] |

| Molecular Formula | C₇H₃ClF₄[1][2] |

| Molecular Weight | 198.55 g/mol [1] |

Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from similar compounds, including substituted benzotrifluorides and other halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.2 - 7.6 | Multiplet | - | Aromatic Protons |

Note: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents. The exact shifts and coupling patterns would require experimental determination.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 115 - 140 | Multiplet | Aromatic Carbons |

| ~123 (quartet) | Quartet (due to ¹JCF) | CF₃ |

| ~130 (doublet) | Doublet (due to ¹JCF) | C-F |

| ~135 | Singlet | C-Cl |

| ~125 | Singlet | C-CF₃ |

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the fluorine will appear as a doublet. The precise chemical shifts are estimations based on related structures.

Table 4: Predicted ¹⁹F NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -110 to -120 | Singlet | Ar-F |

Note: The chemical shift of the trifluoromethyl group is typically observed in this range relative to a standard like CFCl₃.[3][4] The aromatic fluorine will have a distinct chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 5: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1570 - 1620 | Medium to Strong | Aromatic C=C Stretch |

| 1100 - 1350 | Strong | C-F Stretch (CF₃) |

| 1000 - 1100 | Strong | C-F Stretch (Aromatic) |

| 750 - 850 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 6: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 198/200 | High | Molecular Ion [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 179/181 | Medium | [M-F]⁺ |

| 163 | Medium | [M-Cl]⁺ |

| 129 | High | [M-CF₃]⁺ |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition : Acquire the fluorine spectrum with proton decoupling. A specific probe tuned for fluorine is required. Chemical shifts are typically referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction : Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization : Use Electron Ionization (EI) at 70 eV to generate positive ions.

-

Mass Analysis : Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Chloro-6-fluorobenzotrifluoride. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a predictive understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₄. Its structure features a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. These substituents significantly influence the molecule's electronic properties and reactivity.

| Property | Value (Predicted) |

| Molecular Weight | 198.55 g/mol |

| Boiling Point | 160.9 ± 35.0 °C |

| Density | 1.427 ± 0.06 g/cm³ |

| Storage Temperature | 2-8°C |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of its three distinct functional groups on the aromatic ring: the trifluoromethyl group (-CF₃), the chlorine atom (-Cl), and the fluorine atom (-F).

Nucleophilic Aromatic Substitution (SₙAr)

The benzene ring in this compound is electron-deficient due to the strong electron-withdrawing effects of the trifluoromethyl and halogen substituents. This electron deficiency makes the aromatic ring susceptible to nucleophilic attack.

In related compounds, such as 2-chloro-6-fluorobenzoic acid, the fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom. This suggests a similar reactivity pattern for this compound, where a nucleophile would preferentially displace the fluoride.

Logical Relationship for Nucleophilic Aromatic Substitution:

Caption: Predicted regioselectivity of nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom in this compound can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct experimental data is not available, protocols for the Suzuki coupling of the closely related 2-chloro-6-fluorobenzaldehyde demonstrate that the chloro substituent can be effectively coupled with boronic acids in the presence of a palladium catalyst and a suitable ligand.

Experimental Protocol: Predicted Suzuki-Miyaura Coupling (based on 2-chloro-6-fluorobenzaldehyde)

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous toluene

-

Degassed water

Procedure:

-

To a dry Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask and purge with an inert gas (e.g., Argon) for 15 minutes.

-

Add anhydrous toluene and degassed water.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, and perform a standard aqueous workup.

-

Purify the product by column chromatography.

Workflow for Predicted Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the predicted Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution

The strong deactivating and meta-directing effects of the trifluoromethyl and halogen substituents make electrophilic aromatic substitution on this compound challenging. The electron-poor nature of the aromatic ring requires harsh reaction conditions, and the substitution pattern would be directed to the positions meta to the electron-withdrawing groups.

Stability Profile

Thermal Stability

Benzotrifluoride derivatives generally exhibit high thermal stability. While specific data for this compound is unavailable, it is expected to be stable under normal laboratory conditions. At elevated temperatures, decomposition may occur.

Hydrolytic Stability

The trifluoromethyl group in benzotrifluoride derivatives is generally stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, hydrolysis of the -CF₃ group can occur, although this typically requires forcing conditions. The stability of the C-Cl and C-F bonds to hydrolysis under non-nucleophilic conditions is expected to be high.

Photochemical Stability

Studies on substituted benzotrifluorides have shown that the trifluoromethyl group can undergo photohydrolysis to a carboxylic acid group upon UV irradiation in aqueous media.[1][2] The rate of this photodefluorination is significantly influenced by the nature and position of other substituents on the aromatic ring.[1][2] Electron-donating groups tend to enhance the rate of photohydrolysis, while electron-withdrawing groups, such as the chloro and fluoro substituents in the target molecule, may slow down this process.[1][2]

Proposed Photochemical Degradation Pathway:

Caption: A potential pathway for photochemical degradation.

Summary and Conclusion

This compound is a chemically stable compound with a reactivity profile dominated by its electron-deficient aromatic ring. It is predicted to be susceptible to nucleophilic aromatic substitution, with a preference for substitution at the fluorine-bearing carbon. The chlorine atom can likely participate in palladium-catalyzed cross-coupling reactions, offering a handle for further functionalization. The compound is expected to exhibit good thermal and hydrolytic stability under standard conditions, while photochemical degradation of the trifluoromethyl group is a potential pathway under UV irradiation.

Disclaimer: This guide is intended for informational purposes for qualified professionals. Much of the reactivity information is extrapolated from related compounds due to a lack of direct experimental data for this compound. Experimental verification is recommended before undertaking any chemical synthesis or stability studies.

References

The Strategic Role of 2-Chloro-6-fluorobenzotrifluoride as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8), a fluorinated aromatic compound of significant interest as a chemical intermediate in the pharmaceutical and agrochemical industries. While specific, publicly documented applications and detailed synthetic protocols for this exact molecule are limited, its structural similarity to key precursors for high-value commercial products allows for a thorough examination of its potential reactivity and synthetic utility. This document explores the probable synthetic pathways to this compound, its physicochemical properties, and its anticipated role in the synthesis of complex molecules, drawing parallels with closely related and well-documented analogues.

Introduction

This compound, also known as 1-chloro-3-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative. The unique substitution pattern of a chloro, a fluoro, and a trifluoromethyl group on the benzene ring imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The trifluoromethyl group, a common feature in many active pharmaceutical ingredients (APIs) and agrochemicals, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The presence of ortho-positioned chlorine and fluorine atoms provides handles for regioselective functionalization through various cross-coupling and substitution reactions.

While direct, large-scale applications of this compound are not extensively reported in readily accessible literature, its analogues, such as 2-chloro-6-fluorobenzaldehyde and various chlorobenzotrifluorides, are pivotal intermediates in the production of blockbuster drugs and advanced agrochemicals. This guide will, therefore, leverage data from these related compounds to provide a robust understanding of the potential of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely published. The following table summarizes available data and predicted properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (CAS: 103889-37-8) | 2-Chlorobenzotrifluoride (CAS: 88-16-4)[1] | 4-Chlorobenzotrifluoride (CAS: 98-56-6) |

| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ | C₇H₄ClF₃ |

| Molecular Weight | 198.55 g/mol | 180.56 g/mol | 180.56 g/mol |

| Appearance | Colorless liquid (Predicted) | Colorless transparent liquid[1] | Colorless transparent liquid |

| Boiling Point | 160.9 ± 35.0 °C (Predicted) | 152 °C[1] | 136-138 °C |

| Density | 1.427 ± 0.06 g/cm³ (Predicted) | 1.379 g/cm³[1] | 1.353 g/cm³ |

| Flash Point | Not available | 44 °C[1] | 47 °C |

| Solubility | Insoluble in water; Soluble in common organic solvents (Predicted) | < 0.1 g/100 mL in water at 19.5 °C[1] | Insoluble in water |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum will show seven distinct aromatic carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to chlorine and fluorine will also exhibit characteristic shifts and potential couplings.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 198, with a characteristic isotopic pattern (M+2) due to the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F (around 1100-1350 cm⁻¹) and C-Cl (around 700-800 cm⁻¹) bonds, as well as aromatic C-H and C=C stretching vibrations, are expected.

Synthesis of this compound

Proposed Synthetic Pathway: From 2-Chloro-6-fluorotoluene

The most probable industrial synthesis would likely start from 2-chloro-6-fluorotoluene, following a two-step process of side-chain chlorination and subsequent fluorination. This is analogous to the well-documented synthesis of p-chlorobenzotrifluoride from p-chlorotoluene[2].

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogues)

This protocol is a hypothetical adaptation based on the known synthesis of related benzotrifluorides and should be optimized and validated experimentally.

Step 1: Photochlorination of 2-Chloro-6-fluorotoluene

-

Charge a suitable glass-lined reactor equipped with a reflux condenser, a gas inlet, a thermometer, and a UV lamp with 2-chloro-6-fluorotoluene.

-

Heat the reactor to 100-150 °C.

-

Under UV irradiation, introduce a controlled stream of chlorine gas into the reactor.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 2-chloro-6-fluorobenzotrichloride is achieved, while minimizing the formation of mono- and di-chlorinated intermediates.

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine and HCl gas. The crude 2-chloro-6-fluorobenzotrichloride may be used directly in the next step or purified by vacuum distillation.

Step 2: Fluorination of 2-Chloro-6-fluorobenzotrichloride

-

In a pressure reactor suitable for handling hydrogen fluoride (HF), charge the crude 2-chloro-6-fluorobenzotrichloride from the previous step.

-

Add a fluorination catalyst, such as antimony pentafluoride (SbF₅).

-

Carefully introduce anhydrous hydrogen fluoride into the reactor.

-

Heat the mixture under pressure (e.g., 1.5-2.0 MPa) to a temperature of 80-120 °C[2].

-

Maintain the reaction for several hours, monitoring the pressure and temperature.

-

Upon completion, cool the reactor, and carefully vent any excess HF.

-

The crude product is then typically washed with a dilute base (e.g., sodium carbonate solution) to neutralize residual acid, followed by washing with water.

-

The organic layer is separated, dried, and purified by fractional distillation to yield this compound.

Role as a Chemical Intermediate

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine and fluorine atoms at the ortho positions serve as potential leaving groups in SNAr reactions or as sites for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for SNAr reactions. The fluorine atom is generally a better leaving group than chlorine in SNAr, suggesting that nucleophiles would preferentially displace the fluorine.

Caption: General workflow for SNAr on this compound.

Experimental Protocol: O-Arylation (Adapted from Fluoxetine Synthesis)

This protocol is adapted from the synthesis of Fluoxetine, where a similar nucleophilic aromatic substitution occurs with 4-chlorobenzotrifluoride[3].

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol nucleophile (1.0 eq) and a suitable solvent (e.g., anhydrous DMSO or DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to form the alkoxide.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.05 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench carefully by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 2: Representative SNAr Reactions and Conditions (based on analogues)

| Nucleophile | Reagents and Conditions | Product Type | Expected Yield |

| Alcohol (ROH) | NaH, DMSO, 80-100 °C | Aryl ether | Good to Excellent |

| Amine (R₂NH) | K₂CO₃, DMF, 120 °C | Aryl amine | Moderate to Good |

| Thiol (RSH) | Cs₂CO₃, NMP, 100 °C | Aryl thioether | Good to Excellent |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). These reactions typically require specialized palladium catalysts and ligands to activate the relatively inert C-Cl bond.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This is a general protocol for the Suzuki coupling of aryl chlorides and would require optimization for this specific substrate.

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., a bulky phosphine ligand like SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Table 3: Potential Cross-Coupling Reactions and Required Components

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | Aryl amine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl alkyne |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Aryl alkene |

Conclusion

This compound is a strategically important, though under-documented, chemical intermediate. Its synthesis is plausibly achievable through multi-step sequences from readily available precursors, analogous to the industrial production of similar halogenated benzotrifluorides. The combination of a trifluoromethyl group and ortho-halogen substituents makes it a highly attractive substrate for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical sectors. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the fluorine-bearing carbon and palladium-catalyzed cross-coupling reactions at the chlorine-bearing carbon. This technical guide, by drawing on data from closely related compounds, provides a foundational understanding for researchers and professionals looking to explore the synthetic potential of this versatile building block. Further research into the specific applications and reaction optimizations of this compound is warranted and expected to reveal its utility in the development of next-generation chemical products.

References

2-Chloro-6-fluorobenzotrifluoride: An Obscure Fluorinated Intermediate with Limited Publicly Available Research

Despite its well-defined chemical structure and the growing importance of fluorinated compounds in various scientific fields, 2-Chloro-6-fluorobenzotrifluoride remains a compound with limited documented industrial or scientific applications in publicly accessible literature. This technical overview aims to provide the available information on this compound and contextualize its potential role based on the properties of related molecules.

While a comprehensive technical guide with detailed experimental protocols and extensive application data for this compound cannot be constructed from the available public domain information, this report summarizes the existing data and explores its potential uses based on the reactivity of its constituent functional groups. The primary challenge in compiling a detailed report is the prevalence of information on structurally similar but distinct compounds, such as 2-Chlorobenzotrifluoride and 2-Chloro-6-fluorobenzaldehyde, which often overshadows searches for this specific molecule.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is scarce. The information available is primarily from chemical suppliers and lacks extensive experimental validation in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₄ | N/A |

| Molecular Weight | 198.55 g/mol | N/A |

| CAS Number | 103889-37-8 | N/A |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

A logical synthetic approach could involve the fluorination of a suitable precursor, such as a chlorinated or nitrated benzotrifluoride derivative. The reactivity of this compound is dictated by the interplay of its three substituents on the benzene ring: the chloro, fluoro, and trifluoromethyl groups. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. The chloro and fluoro groups are also deactivating but are ortho, para-directing. The overall reactivity and regioselectivity of reactions involving this molecule would be a complex outcome of these competing electronic effects.

Potential Industrial and Scientific Applications

While specific, documented uses are lacking, the structural motifs present in this compound suggest potential applications as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, offers multiple reaction sites for chemists to build upon. For instance, the chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions. The fluorine atom can influence the electronic properties and metabolic stability of a final product, a common strategy in drug design. The trifluoromethyl group is known to enhance the lipophilicity and binding affinity of molecules to biological targets.

Given these characteristics, this compound could potentially serve as a building block for:

-

Novel Agrochemicals: The development of new herbicides, fungicides, and insecticides often involves the incorporation of halogenated and trifluoromethylated aromatic structures to enhance efficacy and selectivity.

-

Pharmaceutical Ingredients: As a fragment in the synthesis of new drug candidates, the unique substitution pattern could be leveraged to fine-tune the pharmacological properties of a lead compound.

Conclusion

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-fluorobenzotrifluoride, a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. This document is intended to serve as a foundational resource for professionals engaged in drug development and scientific research, offering readily accessible data and procedural insights.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The quantitative data available for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 103889-37-8 |

| Molecular Formula | C₇H₃ClF₄[1] |

| Molecular Weight | 198.55 g/mol [1] |

| Appearance | Liquid[1] |

| Boiling Point | 160.9°C at 760 mmHg[1][2] |

| Density | 1.427 g/cm³[1][2] |

| Melting Point | Data not available[2] |

| Flash Point | 55.7°C[1] |

| Vapor Pressure | 3.04 mmHg at 25°C[1][2] |

| Solubility | Data not available[2] |

Chemical Structure

The structural arrangement of atoms in this compound dictates its chemical reactivity and physical properties.

Interrelation of Physical Properties

The physical properties of a compound are interconnected. For instance, the boiling point is influenced by intermolecular forces, which are in turn affected by the molecular structure and weight.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is then placed in a Thiele tube containing liquid paraffin or a similar heating medium.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This temperature is the boiling point of the liquid.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Apparatus:

-

Pycnometer (a small glass flask with a ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

The liquid sample

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed again (m₂).

-

The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference substance of known density at the same temperature (usually distilled water), and weighed again (m₃).

-

The density of the sample liquid (ρ) is calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and potential interactions of the compound.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

Approximately 0.1 mL of this compound is placed into a small test tube.

-

About 2 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for about one minute using a vortex mixer or by flicking the test tube.

-

The mixture is then allowed to stand and observed.

-

If a single homogeneous phase is observed, the compound is considered soluble in that solvent.

-

If two distinct layers are present, or if the sample remains as undissolved droplets, it is considered insoluble.

-

This procedure is repeated for a range of solvents with varying polarities to create a solubility profile.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 2-Chloro-6-fluorobenzotrifluoride (CAS No. 103889-37-8) is limited. This guide incorporates data from the closely related compound, 2-Chlorobenzotrifluoride (CAS No. 88-16-4), and general principles for handling hazardous halogenated aromatic compounds. All procedures should be conducted with a thorough risk assessment and in compliance with institutional and regulatory guidelines.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research and development. Its trifluoromethyl group and halogen substituents suggest it may serve as a key building block in the synthesis of complex molecules. Due to its chemical structure, it is prudent to handle this compound with care, assuming it may possess hazardous properties similar to other chlorinated and fluorinated aromatic compounds. This guide provides a comprehensive overview of the known safety information and recommended handling procedures.

Chemical and Physical Properties

| Property | This compound | 2-Chlorobenzotrifluoride (for reference) |

| CAS Number | 103889-37-8 | 88-16-4[1] |

| Molecular Formula | C₇H₃ClF₄[1] | C₇H₄ClF₃[1] |

| Molecular Weight | 198.55 g/mol [1] | 180.55 g/mol [1] |

| Appearance | Not Available | Colorless to pale yellow liquid[1] |

| Boiling Point | Not Available | 152-153 °C[1] |

| Melting Point | Not Available | -26 °C[1] |

| Flash Point | Not Available | 54 °C (closed cup)[1] |

| Density | Not Available | 1.37 g/cm³ at 20 °C[1] |

| Solubility | Not Available | Insoluble in water; soluble in alcohol, ether, and benzene[1] |

| Vapor Pressure | Not Available | 3.5 mm Hg at 20 °C[1] |

Hazard Identification and Classification

Based on the available information, this compound is classified as an irritant. The hazard classification for the related compound, 2-Chlorobenzotrifluoride, is provided for a more comprehensive understanding of potential risks.

| Hazard Classification | This compound | 2-Chlorobenzotrifluoride (for reference) |

| GHS Pictograms | Xi (Irritant) | GHS02 (Flame), GHS07 (Exclamation Mark)[1] |

| Hazard Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Precautionary Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The toxicity data for 2-Chlorobenzotrifluoride suggests that the substance is harmful if swallowed and may cause irritation upon contact.

| Toxicity Data | This compound | 2-Chlorobenzotrifluoride (for reference) |

| Acute Oral Toxicity (LD50) | Not Available | 1,000 mg/kg (rat)[1] |

| Acute Inhalation Toxicity (LC50) | Not Available | 10,000 ppm/4h (rat)[1] |

| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | Inhalation, skin contact, eye contact, ingestion. |

| Health Effects | Irritation to eyes, respiratory system, and skin. | Irritation to skin, eyes, and respiratory system. Harmful if swallowed.[1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of halogenated aromatic compounds, a stringent safety protocol is mandatory.

5.1. Engineering Controls

-

All work with this compound should be performed in a well-ventilated chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

5.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Regularly inspect gloves for any signs of degradation or puncture.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

5.3. General Handling Procedures

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use the smallest quantities of the chemical necessary for the experiment.

-

Keep containers tightly closed when not in use.

-

Ground all equipment to prevent static discharge, as related compounds are flammable.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Emergency Procedures

6.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

6.2. Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Notify the institutional environmental health and safety department. If the substance is flammable, eliminate all ignition sources.

6.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizations

Caption: Workflow for responding to a chemical spill of this compound.

Caption: Hierarchy of controls for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-6-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-6-fluorobenzotrifluoride as a key starting material for the preparation of valuable pharmaceutical intermediates. The unique substitution pattern of this aromatic compound, featuring a trifluoromethyl group ortho to both a chlorine and a fluorine atom, imparts distinct reactivity that can be harnessed for the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs).

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making this compound a versatile building block in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.

This document details protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, and provides a synthetic pathway for a key intermediate in the synthesis of celecoxib analogues, a class of potent anti-inflammatory drugs.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. Two major reaction pathways are highlighted:

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The chlorine atom of this compound can be selectively displaced by a variety of aryl and heteroaryl boronic acids or esters.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, exacerbated by the trifluoromethyl and fluorine substituents, facilitates the displacement of the chlorine or fluorine atom by nucleophiles such as amines, thiols, and alkoxides. The fluorine atom is often the preferred leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond.[1]

Synthesis of a Key Intermediate for Celecoxib Analogues

A plausible pathway for the synthesis of 1-(2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-one, a key intermediate for celecoxib analogues, can be envisioned starting from this compound. Celecoxib is a selective COX-2 inhibitor, and its analogues are of significant interest in the development of new anti-inflammatory and anti-cancer agents.[2][3][4][5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of a trifluoromethyl-substituted pyrazole intermediate.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized catalyst systems with bulky, electron-rich phosphine ligands.[6]

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K3PO4) (2.0 equiv)

-

Toluene, anhydrous (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add degassed toluene and degassed water (typically a 10:1 to 4:1 ratio of toluene to water) via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Aryl Halides:

| Aryl Halide Partner | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane/H2O | 100 | 91 |

| 4-Bromobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane/H2O | 100 | 95 |

| Benzyl Bromide | 4-Methylphenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 (2) | - | Cs2CO3 | THF/H2O | 77 | 95 |

Note: This data is representative of Suzuki-Miyaura reactions with various substrates and may require optimization for this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine

This protocol provides a general method for the SNAr reaction of this compound with a primary or secondary amine. The presence of the electron-withdrawing trifluoromethyl and fluoro groups activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 equiv)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a round-bottom flask, add this compound, the amine, and the base.

-

Add the anhydrous solvent and stir the mixture at room temperature or heat as required (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and pour the mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Representative Data for SNAr Reactions of Heteroaryl Halides with Thiols:

| Heteroaryl Halide | Thiol | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chloropyridine | Thiophenol | K2CO3 | DMAc | 100 | 95 |